N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMVUHIAICSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.
Sulfonylation: The brominated product is then reacted with sulfonyl chloride in the presence of a base like pyridine to form the sulfonylated intermediate.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of N-[4-[(4-azido-3-methylphenyl)sulfonylamino]phenyl]acetamide.
Oxidation: Formation of N-[4-[(4-carboxy-3-methylphenyl)sulfonylamino]phenyl]acetamide.
Reduction: Formation of N-[4-[(4-bromo-3-methylphenyl)sulfanyl]phenyl]acetamide.
Scientific Research Applications
N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study the interactions between sulfonamide groups and biological targets such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group forms strong hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the bromine atom enhances the compound’s binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
Table 1: Key Structural Analogs and Their Bioactivities
Key Observations :
- Piperazinyl and piperidine derivatives (e.g., compound 35) exhibit enhanced analgesic activity due to improved receptor interactions via bulky substituents .
- The diethylsulfamoyl group in compound 36 enhances anti-inflammatory activity by modulating COX-2 inhibition .
- Electron-withdrawing groups (e.g., nitro in B1) may reduce solubility but increase stability compared to bromo/methyl groups .
Key Observations :
- Ultrasonic and microwave methods (e.g., ) improve reaction efficiency and yield compared to traditional reflux.
- Click chemistry () enables precise functionalization of the phenyl ring, critical for tailoring bioactivity.
Physicochemical Properties
Table 3: Solubility and Structural Features
Key Observations :
Crystallographic and Stability Insights
- Crystal Packing : Analogs like N-[4-(4-methoxybenzenesulfonamido)phenyl]acetamide exhibit intramolecular C–H···O and N–H···O hydrogen bonds, stabilizing the sulfonamide bridge .
- Photostability : Chloro-substituted acetamides (e.g., compounds 4–6 in ) are photodegradation products of paracetamol, suggesting halogenated derivatives may require UV-protected formulations.
Biological Activity
N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of bromine and methyl groups on the aromatic ring may influence its interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Sulfonamides are well-documented for their antibacterial properties. This compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- A study indicated that compounds with similar structures exhibited significant inhibition of bacterial growth at concentrations as low as 50 μg/mL, highlighting their potential as antibacterial agents .
- Carbonic Anhydrase Inhibition :
-
Cytotoxicity and Apoptosis Induction :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, it was noted that structurally related compounds induced apoptosis in MDA-MB-231 breast cancer cells, with significant increases in annexin V-FITC positive cells indicating late-stage apoptosis .
- The mechanism of action appears to involve mitochondrial pathways, where disturbances in mitochondrial function lead to programmed cell death.
Targeting Enzymatic Pathways
This compound may interact with specific enzymatic pathways:
- Inhibition of Carbonic Anhydrases : The compound's sulfonamide group likely facilitates binding to the active site of carbonic anhydrases, a family of enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.
- Impact on NF-κB Signaling : Similar compounds have been shown to prolong activation of NF-κB signaling pathways, which are critical in immune response modulation . This suggests potential applications in enhancing vaccine responses or treating inflammatory conditions.
Antibacterial Efficacy
A notable study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally akin to this compound. The findings revealed:
| Compound | Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|---|
| Compound A | S. aureus | 80.69% |
| Compound B | E. coli | 75.00% |
| This compound | TBD | TBD |
These results underscore the potential for developing new antibacterial agents based on this compound's structure.
Cancer Cell Line Studies
In vitro studies conducted on MDA-MB-231 cells demonstrated that related compounds could significantly induce apoptosis:
| Compound | Annexin V-FITC Positive Cells (%) |
|---|---|
| Control | 0.18% |
| Treated | 22.04% |
This indicates a robust apoptotic response facilitated by compounds similar to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
